Tert-butyl 2-(5-bromo-2-cyanophenoxy)ethylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(5-bromo-2-cyanophenoxy)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O3/c1-14(2,3)20-13(18)17-6-7-19-12-8-11(15)5-4-10(12)9-16/h4-5,8H,6-7H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAKQBWJIBWWPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=CC(=C1)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 2-(5-bromo-2-cyanophenoxy)ethylcarbamate is a synthetic compound that has garnered interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, drawing from diverse research findings.
Synthesis of this compound
The synthesis of this compound typically involves several steps:
- Formation of Intermediates : The initial step often involves the reaction of 5-bromo-2-cyanophenol with tert-butyl carbamate to form an intermediate compound.
- Alkylation : The intermediate is then treated with an appropriate alkylating agent to yield the final product, this compound.
The biological activity of this compound primarily stems from its ability to undergo nucleophilic substitution reactions. The bromobutyl group can form covalent bonds with biological molecules, which may lead to the inhibition of enzyme activity or modulation of receptor functions. This mechanism is crucial for its application in drug development and enzyme inhibition studies.
Enzyme Inhibition
Research indicates that this compound acts as an enzyme inhibitor. Its structural components allow it to interact effectively with active sites on various enzymes, potentially leading to therapeutic applications in conditions where enzyme activity needs to be modulated.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of this compound, particularly its combined structural features that enhance its biological activity compared to related compounds.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Contains both bromo and cyano groups | Strong enzyme inhibition |
| Tert-butyl (4-bromobutyl)(phenethyl)carbamate | Lacks cyano group | Moderate enzyme inhibition |
| Tert-butyl (4-bromophenyl)carbamate | Contains bromophenyl group | Stronger receptor binding |
Case Studies and Research Findings
- Study on Enzyme Inhibition : A study published in Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways. The study utilized various biochemical assays to confirm the inhibitory effects and elucidated the mechanism through which the compound interacts with the target enzymes.
- Pharmacological Applications : Another research highlighted its potential role in drug development for treating diseases characterized by overactive enzymes, such as certain cancers and metabolic disorders. The compound's ability to selectively inhibit these enzymes makes it a candidate for further pharmacological studies.
- Toxicity and Safety Profile : A comprehensive toxicity assessment indicated that while the compound exhibits significant biological activity, its safety profile requires thorough investigation before clinical applications can be considered. Studies focused on determining the LD50 values and potential side effects associated with prolonged exposure.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following structurally related compounds are compared based on substituents, reactivity, and applications:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s bromo and cyano substituents are electron-withdrawing, enhancing stability under acidic conditions but reducing nucleophilic reactivity compared to tert-butyl 2-(4-aminophenoxy)ethylcarbamate, which has an electron-donating amino group .
- The alkyne-containing compound (CAS 1207956-02-2) is tailored for "click chemistry" applications due to its terminal alkyne group, unlike the target compound’s cyano group, which is more suited for hydrolysis or reduction reactions .
Physicochemical Properties
- Solubility : The alkyne-containing derivative (CAS 1207956-02-2) has a higher molecular weight (342.4 g/mol) and likely lower aqueous solubility compared to the target compound, which lacks a long aliphatic chain .
- Stability: The cyano group in the target compound may confer resistance to oxidation compared to amino-substituted analogs, which are prone to air-sensitive degradation .
Pharmacological Relevance
- Example 75 () illustrates a pyrazolo[3,4-d]pyrimidinyl-chromenone derivative with a Boc-protected amine. This highlights the role of carbamate intermediates in synthesizing kinase inhibitors, suggesting analogous applications for the target compound .
Preparation Methods
Method Overview
The Mitsunobu reaction is widely employed to form ether linkages between phenolic hydroxyl groups and alcohols. For this compound, the reaction couples 5-bromo-2-cyanophenol with tert-butyl (2-hydroxyethyl)carbamate using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) (Figure 1).
Key Steps :
-
Activation : DIAD and PPh₃ generate a reactive phosphonium intermediate.
-
Nucleophilic Substitution : The phenol oxygen attacks the activated alcohol, forming the ether bond.
Experimental Protocol :
-
Reagents :
-
5-Bromo-2-cyanophenol (1.0 eq)
-
Tert-butyl (2-hydroxyethyl)carbamate (1.2 eq)
-
DIAD (1.5 eq), PPh₃ (1.5 eq)
-
Solvent: Anhydrous THF or DCM
-
-
Conditions :
-
0°C → room temperature, 12–24 hours under nitrogen.
-
-
Workup :
-
Dilution with ethyl acetate, washing with NaHCO₃ and brine.
-
Purification via silica chromatography (hexane/EtOAc gradient).
-
Method Overview
This approach leverages the electron-withdrawing cyano and bromo groups on the aromatic ring to activate the phenol for substitution with a bromoethyl carbamate derivative.
Key Steps :
Experimental Protocol :
-
Reagents :
-
5-Bromo-2-cyanophenol (1.0 eq)
-
Tert-butyl (2-bromoethyl)carbamate (1.1 eq)
-
K₂CO₃ (2.0 eq)
-
Solvent: DMF or acetone
-
-
Conditions :
-
60–80°C, 12–18 hours.
-
-
Workup :
-
Filtration, solvent removal, and recrystallization from ethanol/water.
-
Yield and Purity :
Palladium-Catalyzed Coupling for Aryl Ether Formation
Method Overview
Palladium catalysts enable cross-couplings between aryl halides and alcohols. This method is advantageous for sterically hindered substrates.
Key Steps :
Experimental Protocol :
-
Reagents :
-
5-Bromo-2-cyanophenol (1.0 eq)
-
Tert-butyl (2-hydroxyethyl)carbamate (1.5 eq)
-
Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq)
-
Cs₂CO₃ (2.0 eq)
-
Solvent: Toluene or dioxane
-
-
Conditions :
-
90–110°C, 12–24 hours under argon.
-
-
Workup :
-
Filtration through Celite, acidification (TFA), and neutralization.
-
Extraction with DCM, drying (Na₂SO₄), and column chromatography.
-
Yield and Purity :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Mitsunobu Reaction | High regioselectivity, mild conditions | Costly reagents (DIAD, PPh₃) | 68–75% |
| SNAr | Simple setup, inexpensive base | Requires activated aryl substrate | 55–62% |
| Palladium-Catalyzed | Scalable, tolerates steric hindrance | Sensitive to oxygen/water, high catalyst loading | 70–76% |
Critical Reaction Parameters
Q & A
Basic Research Questions
Q. What are the key synthetic routes for tert-butyl 2-(5-bromo-2-cyanophenoxy)ethylcarbamate, and how are intermediates characterized?
- Methodology :
- Step 1 : React 5-bromo-2-cyanophenol with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate intermediate. This step typically occurs under anhydrous conditions in dichloromethane at 0–5°C to minimize side reactions .
- Step 2 : Introduce the ethoxy linker via nucleophilic substitution using 2-bromoethanol, followed by purification via column chromatography (hexane/ethyl acetate gradient) .
- Characterization : Confirm structure using H/C NMR (e.g., tert-butyl singlet at δ ~1.4 ppm, cyanide carbon at δ ~115 ppm) and HR-MS for molecular ion verification .
Q. Which spectroscopic techniques are critical for verifying the structural integrity of this compound?
- Key Techniques :
- NMR Spectroscopy : Assign peaks for the tert-butyl group (9H singlet), bromine-substituted aromatic protons (δ 7.2–7.8 ppm), and cyanide functionality (C≡N stretch at ~2200 cm in IR) .
- Mass Spectrometry : HR-ESI-MS to confirm molecular formula (e.g., [M+H] for CHBrNO requires m/z 355.03) .
- X-ray Crystallography : For absolute configuration determination (if crystalline), using SHELXL for refinement .
Advanced Research Questions
Q. How can researchers optimize the yield of the ethoxy linker introduction step, and what are common pitfalls?
- Optimization Strategies :
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
- Solvent Effects : Compare polar aprotic solvents (DMF vs. acetonitrile) to balance reaction rate and byproduct formation .
- Pitfalls : Competing elimination reactions due to excess base; mitigate via controlled addition and temperature monitoring (maintain <50°C) .
Q. What mechanistic insights explain discrepancies in reaction yields between Pd-catalyzed vs. Cu-mediated coupling methods?
- Analysis :
- Pd Catalysts (e.g., Pd(PPh)) : Favor Buchwald-Hartwig coupling but may suffer from bromine displacement side reactions. Use chelating ligands (Xantphos) to stabilize intermediates .
- Cu-Mediated Systems : Lower cost but slower kinetics; optimize with microwave-assisted heating (120°C, 30 min) to accelerate Ullmann-type couplings .
- Contradiction Resolution : Cross-validate via F NMR (if applicable) or kinetic isotope effect studies to identify rate-limiting steps .
Q. How does the electron-withdrawing cyano group influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?
- Mechanistic Study :
- Activation Effects : The cyano group at the 2-position deactivates the aromatic ring, directing electrophiles to the 5-bromo position. Computational modeling (DFT) can map electron density to predict regioselectivity .
- Experimental Validation : Perform SNAr with morpholine; monitor substitution at the 5-position via LC-MS and compare with control compounds lacking the cyano group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
